molecular formula C11H16N2O4 B1444274 1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid CAS No. 1361111-62-7

1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid

Cat. No.: B1444274
CAS No.: 1361111-62-7
M. Wt: 240.26 g/mol
InChI Key: ZEYOHMVXHYBKIL-UHFFFAOYSA-N
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Description

1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid is a synthetic chemical reagent of interest in advanced medicinal chemistry and chemical biology research. This compound features a unique structure combining an N-acetylated pyrrolidine moiety directly linked to an azetidine-3-carboxylic acid scaffold. The azetidine ring is a four-membered nitrogen-containing heterocycle that is a key scaffold in drug discovery and is notably present in natural products such as azetidine-2-carboxylic acid, a known proline mimic that can be misincorporated into proteins, inducing proteotoxic stress . The conjugation of this azetidine core with an N-acetylproline derivative creates a multifaceted molecule that may be utilized in the design of novel macrocyclic compounds. Research into analogous structures has shown that such scaffolds can be effective in inhibiting challenging protein-protein interactions (PPIs), such as the Keap1-Nrf2 interaction, which is a central pathway in cellular defense against oxidative stress . The constrained geometry and specific stereochemistry of this reagent make it a valuable building block for constructing complex molecular architectures aimed at probing or modulating biological systems. It is strictly intended for research applications in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(1-acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-7(14)13-4-2-3-9(13)10(15)12-5-8(6-12)11(16)17/h8-9H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYOHMVXHYBKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165075
Record name 3-Azetidinecarboxylic acid, 1-[(1-acetyl-2-pyrrolidinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361111-62-7
Record name 3-Azetidinecarboxylic acid, 1-[(1-acetyl-2-pyrrolidinyl)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361111-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinecarboxylic acid, 1-[(1-acetyl-2-pyrrolidinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Procedure

Step Reagents/Conditions Key Notes Yield
1 Diethyl bis(hydroxymethyl)malonate + triflic anhydride, N,N-diisopropylethylamine (Hunig’s base), acetonitrile Formation of bis-triflate intermediate High
2 Benzylamine, reflux Cyclization to form azetidine ring Moderate to high
3 Methanolic NaOH Hydrolysis to bis-sodium salt 74% (from step 1)
4 HCl acidification Precipitation of diacid 83% (from previous step)
5 Reflux in water Decarboxylation to monoacid Efficient
6 Pd(OH)₂/C, H₂ (40 psi), 60°C Debenzylation >96% purity

Key Experimental Details:

  • The bis-triflate intermediate is formed at low temperature (below -10°C) to prevent decomposition.
  • Cyclization with benzylamine is optimized by using excess base and amine to drive the reaction.
  • The process avoids the use of highly toxic reagents and is amenable to large-scale synthesis.

Data Table: Yields and Purity

Intermediate/Product Yield (%) Purity (HPLC, %)
Azetidine-3-carboxylic acid 55 (overall) >96.8

3.2. Research Findings

  • The method avoids problematic elimination and polymerization side reactions by using a malonate-based approach and reactive triflate leaving groups.
  • The final product is highly water-soluble, facilitating purification by distillation and filtration.

Preparation of 1-Acetylpyrrolidine-2-carboxylic Acid

While specific literature on the preparation of this fragment in the context of the target compound is limited, standard methods involve:

  • Acetylation of pyrrolidine-2-carboxylic acid (proline) using acetic anhydride or acetyl chloride in the presence of a base.
  • Activation of the carboxylic acid (e.g., as an acid chloride or with carbodiimide coupling agents) for subsequent amide bond formation.

Amide Coupling to Form the Target Compound

The final coupling step involves reacting the amine group of azetidine-3-carboxylic acid with the activated carboxyl group of 1-acetylpyrrolidine-2-carboxylic acid.

Typical Conditions:

  • Use of carbodiimide-based coupling agents (e.g., EDC, DCC) or acid chlorides.
  • Presence of a base (e.g., triethylamine) to neutralize generated acids.
  • Reaction in polar aprotic solvents (e.g., DMF, DCM) at low to moderate temperatures to preserve functional group integrity.

Research Insights:

  • The presence of multiple functional groups (amide, carboxylic acid, and acetyl) requires careful control of reaction conditions to avoid side reactions and ensure high yield and purity.

Summary Table: Overall Synthetic Route

Stage Key Reagents/Conditions Notes
Azetidine-3-carboxylic acid synthesis Diethyl bis(hydroxymethyl)malonate, triflic anhydride, benzylamine, Pd(OH)₂/C Scalable, high purity
1-Acetylpyrrolidine-2-carboxylic acid synthesis Pyrrolidine-2-carboxylic acid, acetylating agent Standard acetylation
Amide coupling Carbodiimide or acid chloride, base, solvent Controlled conditions required

Chemical Reactions Analysis

1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Applications in Scientific Research

1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid has garnered attention in various fields of scientific research due to its unique structural features that may impart specific biological activities. Below are some notable applications:

Medicinal Chemistry

  • Potential Drug Development : The compound's structural similarity to amino acids and peptides suggests potential applications in drug design, particularly for developing novel therapeutics targeting neurological disorders or metabolic diseases.
  • Bioactivity Studies : Research has indicated that derivatives of azetidine compounds can exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further investigation in pharmacological studies.

Synthetic Chemistry

  • Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations and modifications, which are essential in synthetic organic chemistry.
  • Chiral Synthesis : Given its chiral centers, the compound can be utilized in asymmetric synthesis processes to create enantiomerically pure compounds, which are crucial in pharmaceuticals.

Biochemical Research

  • Enzyme Inhibition Studies : The structural features of this compound may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, thus providing insights into enzyme mechanisms and potential therapeutic targets.
  • Protein Interaction Studies : Its ability to mimic natural substrates makes it suitable for studying protein-ligand interactions, which can lead to a better understanding of biochemical pathways.

Case Study 1: Neuropharmacological Potential

A study conducted on azetidine derivatives indicated that modifications on the azetidine ring could enhance neuroprotective effects against oxidative stress in neuronal cells. The incorporation of the acetylpyrrolidine moiety was found to increase solubility and bioavailability, suggesting that this compound could be further explored for treating neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal demonstrated that certain azetidine derivatives exhibited significant antimicrobial activity against various pathogens. The study highlighted that compounds similar to this compound could serve as leads for developing new antimicrobial agents, especially against drug-resistant strains.

Mechanism of Action

The mechanism of action of 1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modifying the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Key Structural Features:

Analogous Compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
1-(5-(1-((4-Chloro-3-(trifluoromethyl)phenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid Chloro-trifluoromethylphenyl, ethylamino, benzyl C22H29ClF3N2O2 437.93 Not provided
1-(tert-Butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid tert-Butoxycarbonyl (Boc), trifluoromethylthio C10H14F3NO4S 301.28 Not provided
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid Boc, fluoromethyl C10H15FNO4 232.23 1228581-12-1
Azetidine-3-carboxylic acid Unsubstituted azetidine C4H7NO2 101.10 36476-78-5
Target Compound 1-Acetylpyrrolidine-2-carbonyl C11H16N2O4 240.26 (estimated) Not provided N/A

Structural Insights :

  • Electron-Withdrawing Groups : Compounds with chloro-, trifluoromethyl-, or fluoromethyl substituents (e.g., ) exhibit enhanced metabolic stability and target affinity due to reduced oxidative metabolism .
  • Boc Protection : tert-Butoxycarbonyl (Boc) groups in analogs () improve synthetic handling but may reduce solubility compared to acetylated derivatives like the target compound .
  • Aromatic vs.

Activity Profiles:

Compound Biological Activity Key Findings Reference
1-(4-(6-Benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid S1P1 receptor agonist (EC50 = 0.2 μM) High oral bioavailability; used as a reference in S1P1 modulation assays
Fingolimod () S1P receptor modulator (EC50 = 0.16–0.18 μM) Clinically approved for multiple sclerosis; reduces lymphocyte egress
1-(6-Bromo-pyridin-2-yl)-azetidine-3-carboxylic acid Building block for kinase inhibitors Used in synthesizing JAK/STAT pathway inhibitors
Target Compound Hypothesized: Pseudoirreversible enzyme inhibition (similar to ) Potential for sustained target engagement due to acylated pyrrolidine

Key Trends :

  • Substituent Effects on Potency : Electron-deficient aromatic groups (e.g., 4-chloro-3-trifluoromethylphenyl in ) enhance binding to hydrophobic enzyme pockets, improving inhibitory activity .
  • Carboxylic Acid Role : The free carboxylic acid in azetidine-3-carboxylic acid derivatives is critical for ionic interactions with targets (e.g., S1P1 receptor lysine residues) .
  • Pseudoirreversible Inhibition : Acetylated pyrrolidine derivatives (like the target compound) may form stable enzyme adducts, prolonging pharmacodynamic effects .

Biological Activity

1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid is a complex organic compound that features a unique structure combining pyrrolidine and azetidine rings. Its molecular formula is C11H16N2O4C_{11}H_{16}N_{2}O_{4} and it has a molecular weight of 240.26 g/mol. This compound has garnered attention for its biological activities, particularly in enzyme interactions and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various enzymes and protein targets. The compound's structure allows it to fit into specific binding sites, effectively inhibiting or modifying the activity of these targets. This can trigger various biochemical pathways, leading to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for regulating oxidative stress responses in cells. Compounds that inhibit this interaction are considered valuable for treating diseases associated with oxidative stress, including metabolic and autoimmune disorders .

Comparative Analysis with Similar Compounds

This compound can be compared to other related compounds:

Compound TypeKey FeaturesBiological Activity
Azetidines Four-membered ring structureVaries; often used in synthetic applications
Pyrrolidines Five-membered ring structureSimilar applications but different reactivity
Aziridines Three-membered ring structureMore strained and reactive, useful in different contexts

The unique combination of ring structures and functional groups in this compound provides a versatile platform for various chemical and biological applications .

Study on Keap1-Nrf2 Inhibition

A notable study explored the optimization of compounds targeting the Keap1-Nrf2 interaction. The findings suggested that modifications in the macrocyclic ring and specific substitutions significantly impacted the binding affinity and inhibitory potency. For instance, one compound from this series exhibited a dissociation constant (KDK_D) of 4 μM, indicating effective binding to Keap1 .

Structure-Activity Relationship (SAR)

The SAR studies revealed that the structural characteristics of the compound, such as hydration and flexibility at the binding site, play crucial roles in its biological activity. Variations within the macrocyclic framework were systematically analyzed, leading to the identification of key structural elements that enhance potency against targeted proteins .

Summary of Findings

The biological activity of this compound is characterized by:

  • Enzyme Interaction : Inhibits key interactions involved in oxidative stress regulation.
  • Potential Therapeutic Applications : May be beneficial in treating oxidative stress-related diseases.
  • Structural Versatility : Unique structural features allow for diverse applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with activated acyl groups. For example, under anhydrous conditions, azetidine-3-carboxylic acid (CAS 36476-78-5) can react with 1-acetylpyrrolidine-2-carbonyl chloride in the presence of a base like triethylamine. Reaction optimization should focus on solvent choice (e.g., THF or DCM), temperature (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of acid to acyl chloride). Post-reaction purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How can researchers characterize the compound’s purity and stability under experimental conditions?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column and UV detection at 210–254 nm. Compare retention times against standards.
  • Stability : Perform accelerated stability studies by exposing the compound to varying pH (3–9), temperatures (4°C, 25°C, 40°C), and light conditions. Monitor degradation via LC-MS over 7–14 days.
  • Solubility : Determine experimentally using shake-flask methods in PBS, DMSO, or ethanol, leveraging its high aqueous solubility (4050 mg/mL) .

Advanced Research Questions

Q. How do structural modifications to the azetidine-3-carboxylic acid scaffold influence S1P1 receptor selectivity and potency?

  • Methodological Answer :

  • SAR Analysis : Introduce substituents at the azetidine nitrogen (e.g., fluorobenzyl, bromophenyl) and evaluate binding affinity via competitive radioligand assays (e.g., using [³H]-S1P).
  • Receptor Profiling : Test against S1P1–5 receptors using β-arrestin recruitment assays (e.g., CHO-K1 cells expressing hS1P1-eGFP). For example, fluorination at the benzyl position (as in 14, ) reduced S1P3 activity while retaining S1P1 agonism (EC₅₀ < 1 nM).
  • In Vivo Validation : Administer modified compounds (e.g., 0.1–0.3 mg/kg orally) and measure lymphocyte count reduction in rodent models .

Q. How can contradictory data between in vitro receptor activity and in vivo efficacy be resolved?

  • Methodological Answer :

  • Assay Variability : Standardize in vitro conditions (e.g., cell line, serum-free media) to minimize discrepancies.
  • Pharmacokinetic Profiling : Measure bioavailability (%F), plasma half-life, and tissue distribution. For instance, compounds with high GI absorption but low BBB penetration (as in ) may show strong peripheral lymphocyte sequestration but limited CNS effects.
  • Metabolite Interference : Identify major metabolites via LC-MS/MS and test their activity. Adjust dosing regimens to account for rapid clearance .

Q. What experimental strategies are recommended to assess metabolic stability and CYP inhibition potential?

  • Methodological Answer :

  • Microsomal Stability : Incubate the compound with human liver microsomes (HLM) and NADPH. Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎).
  • CYP Inhibition : Use fluorogenic substrates for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. A compound with no CYP inhibition (as in ) is advantageous for avoiding drug-drug interactions.
  • Computational Predictions : Apply tools like SwissADME to estimate LogP (-0.86 consensus) and bioavailability score (0.55) .

Contradiction Resolution in Data

Q. How should researchers address discrepancies in reported LogP values (e.g., iLOGP: 0.76 vs. XLOGP3: -3.18)?

  • Methodological Answer :

  • Experimental Validation : Use shake-flask partitioning between octanol and water. Compare with computational predictions to identify systematic biases in algorithms.
  • Contextual Interpretation : Consider ionization state (pKa ~3.5 for the carboxylic acid group) and solvent system effects. Adjust for zwitterionic forms in physiological pH .

Experimental Design for Pharmacodynamic Studies

Q. What are best practices for designing in vivo studies to evaluate immunomodulatory effects?

  • Methodological Answer :

  • Model Selection : Use delayed-type hypersensitivity (DTH) or experimental autoimmune encephalomyelitis (EAE) models. For example, compound 14 ( ) reduced DTH response at 0.3 mg/kg.
  • Dose Optimization : Conduct dose-ranging studies (0.01–1 mg/kg) with blood lymphocyte counts measured at 24 h post-dose.
  • Control Groups : Include vehicle and reference agonists (e.g., fingolimod) to benchmark efficacy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid

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